

Tetrahydrothiopyran-4-carbonitrile CAS number and molecular weight

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Compound of Interest

Compound Name: Tetrahydrothiopyran-4-carbonitrile

Cat. No.: B071359

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An In-depth Technical Guide to Tetrahydrothiopyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetrahydrothiopyran-4-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its potential applications in drug discovery, particularly as a scaffold for enzyme inhibitors.

Core Compound Data

Tetrahydrothiopyran-4-carbonitrile is a sulfur-containing heterocyclic nitrile. The presence of the thiopyran ring and the versatile nitrile functional group makes it a valuable building block for the synthesis of more complex molecules with potential pharmacological activity.^[1]

Property	Value	Source
CAS Number	195503-40-3	[1] [2] [3]
Molecular Formula	C ₆ H ₉ NS	[2] [3]
Molecular Weight	127.21 g/mol	[1] [2] [3]
IUPAC Name	Thiane-4-carbonitrile	[2] [3]
Synonyms	Tetrahydro-2H-thiopyran-4-carbonitrile, 4-Cyanothiane	[2] [3]
Purity	Typically available at 97%	[2] [3]

Synthesis of Tetrahydrothiopyran-4-carbonitrile

The synthesis of **Tetrahydrothiopyran-4-carbonitrile** is typically achieved through a two-step process starting from a suitable precursor, Dimethyl 3,3'-thiodipropionate. The initial step involves the formation of the key intermediate, Tetrahydrothiopyran-4-one, via a Dieckmann condensation. This is followed by the conversion of the ketone functional group to a nitrile.

Step 1: Synthesis of Tetrahydrothiopyran-4-one

A reliable method for the synthesis of Tetrahydrothiopyran-4-one involves the Dieckmann condensation of Dimethyl 3,3'-thiodipropionate, followed by decarboxylation.[\[4\]](#)

Experimental Protocol: Dieckmann Condensation and Decarboxylation[\[4\]](#)

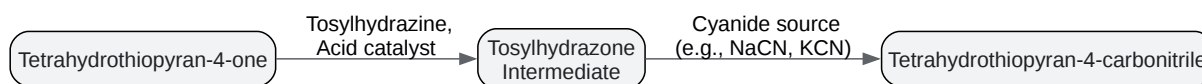
- Materials:
 - Dimethyl 3,3'-thiodipropionate
 - Sodium hydride (60% dispersion in mineral oil)
 - Anhydrous Tetrahydrofuran (THF)
 - 1 M Hydrochloric acid
 - Dichloromethane

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate
- 10% aqueous Sulfuric acid
- Procedure for Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate:
 - To a suspension of sodium hydride (4.0 g, 100 mmol) in anhydrous THF (150 mL) under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in anhydrous THF (50 mL) dropwise at room temperature.
 - Heat the reaction mixture to reflux for 1 hour.
 - After cooling to room temperature, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH reaches 6-7.
 - Extract the aqueous layer with dichloromethane (3 x 100 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.
- Procedure for Tetrahydrothiopyran-4-one:
 - Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in a 10% aqueous solution of sulfuric acid.
 - Heat the mixture to reflux until the reaction is complete (monitored by TLC).
 - Cool the mixture to room temperature and perform a suitable work-up to isolate the Tetrahydrothiopyran-4-one.

Step 2: Conversion of Tetrahydrothiopyran-4-one to Tetrahydrothiopyran-4-carbonitrile

The conversion of the ketone to a nitrile is a key transformation. One common method involves the formation of a tosylhydrazone intermediate, which can then be converted to the nitrile.

Experimental Workflow: Ketone to Nitrile Conversion

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Caption: General workflow for the synthesis of **Tetrahydrothiopyran-4-carbonitrile** from its ketone precursor.

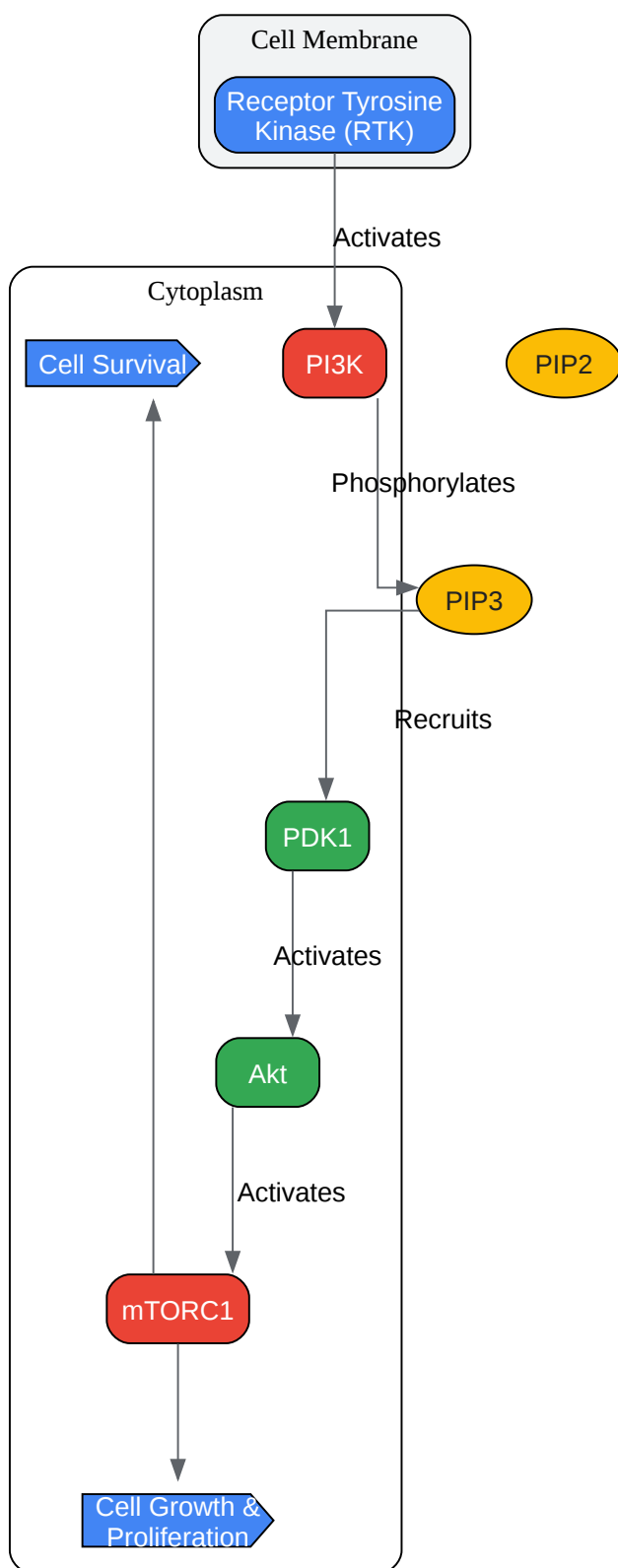
Applications in Drug Discovery

The tetrahydrothiopyran scaffold is a valuable motif in medicinal chemistry. Its incorporation into molecules can influence their physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.^[1] The nitrile group is also a versatile functional group that can act as a bioisostere for other polar groups and participate in key interactions with biological targets.^[1]

Enzyme Inhibition and the PI3K/Akt/mTOR Signaling Pathway

The dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a hallmark of many cancers, making it a significant target for therapeutic intervention.^[1] The tetrahydrothiopyran-4-one scaffold serves as a versatile framework for designing inhibitors that can target the ATP-binding site of kinases like PI3K and mTOR.^[1] While direct studies on **Tetrahydrothiopyran-4-carbonitrile**'s activity on this pathway are not extensively documented, its structural motifs are present in known kinase inhibitors.

PI3K/Akt/mTOR Signaling Pathway



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Caption: Simplified PI3K/Akt/mTOR signaling pathway, a key target in cancer drug discovery.

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